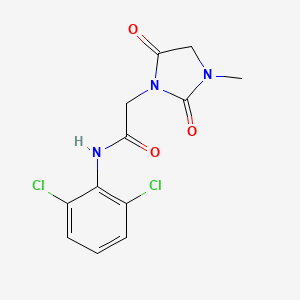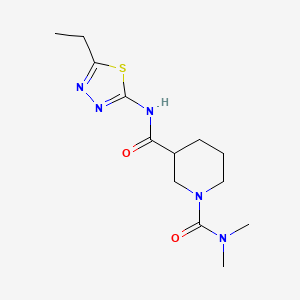![molecular formula C15H14ClFN2O2S B5353161 N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide](/img/structure/B5353161.png)
N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(4-chlorophenyl)sulfonyl]-4-fluoro-N,N-dimethylbenzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CF3DMeOBnS in the scientific literature.
作用機序
The mechanism of action of CF3DMeOBnS is not fully understood. However, it is believed that the compound interacts with specific functional groups in target molecules through covalent bonding or hydrogen bonding. This interaction can lead to changes in the structure and function of the target molecule, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
CF3DMeOBnS has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can selectively modify specific amino acid residues in proteins, resulting in changes in protein function. Additionally, CF3DMeOBnS has been shown to selectively bind to specific nucleic acid sequences, leading to changes in gene expression. In vivo studies have demonstrated that CF3DMeOBnS can be used as a fluorescent probe for imaging biological systems, allowing for the visualization of specific biomolecules in live cells and tissues.
実験室実験の利点と制限
CF3DMeOBnS has several advantages for use in lab experiments. It is a highly selective reagent that can modify specific functional groups in complex molecules. Additionally, its fluorescent properties make it a useful tool for imaging biological systems. However, there are also limitations to its use. CF3DMeOBnS can be toxic at high concentrations, and its reactivity can lead to unwanted side reactions in complex systems. Additionally, its use as a fluorescent probe is limited by its low quantum yield and photobleaching properties.
将来の方向性
There are several future directions for research on CF3DMeOBnS. One area of interest is the development of more efficient synthesis methods for the compound. Additionally, there is potential for the use of CF3DMeOBnS as a therapeutic agent for the treatment of specific diseases. Its ability to selectively modify specific amino acid residues in proteins could be used to target disease-causing proteins. Finally, there is potential for the development of new fluorescent probes based on the chemical structure of CF3DMeOBnS. By modifying the structure of the compound, it may be possible to develop probes with improved quantum yield and photostability.
合成法
CF3DMeOBnS can be synthesized by reacting 4-fluoro-N,N-dimethylbenzenecarboximidamide with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is a white crystalline solid with a high purity.
科学的研究の応用
CF3DMeOBnS has been extensively studied for its potential applications in various fields of science. It is commonly used as a reagent in organic synthesis reactions due to its ability to selectively modify specific functional groups in complex molecules. Additionally, CF3DMeOBnS has shown promise as a fluorescent probe for imaging biological systems. Its unique chemical structure allows it to selectively bind to specific biomolecules, such as proteins and nucleic acids, and emit a fluorescent signal upon excitation.
特性
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-4-fluoro-N,N-dimethylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2S/c1-19(2)15(11-3-7-13(17)8-4-11)18-22(20,21)14-9-5-12(16)6-10-14/h3-10H,1-2H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXMQZLJTGNWNX-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=NS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C(=N\S(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196268 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5353078.png)
![2-{[(4-chlorophenyl)amino]methyl}-6-methyl-4-pyrimidinamine](/img/structure/B5353085.png)
![1-[3-(dimethylamino)propyl]-4-[(2,8-dimethylimidazo[1,2-a]pyridin-3-yl)carbonyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353093.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methylpyrazin-2-yl)methyl]acetamide](/img/structure/B5353095.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5353109.png)


![3-[(dimethylamino)methyl]-1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5353144.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N,N-diethylacetamide](/img/structure/B5353150.png)
![2-cyclohexyl-5-imino-6-(1H-indol-3-ylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5353156.png)
![N-(4-methoxy-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5353160.png)

![1-[3-(2,6-dichlorophenyl)acryloyl]-2,6-dimethylpiperidine](/img/structure/B5353169.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B5353175.png)
